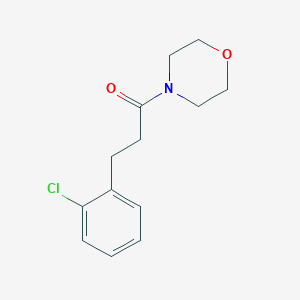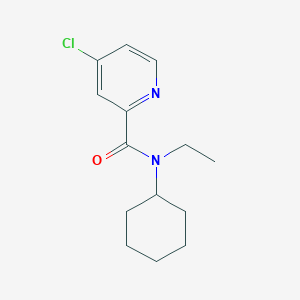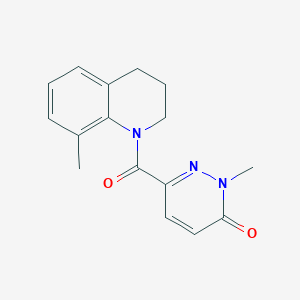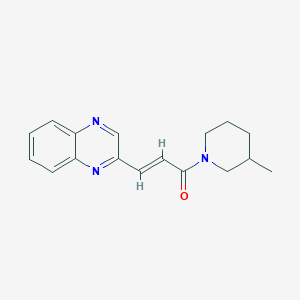
3-(2-Chlorophenyl)-1-morpholin-4-ylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chlorophenyl)-1-morpholin-4-ylpropan-1-one is a chemical compound that belongs to the class of phenylmorpholinyl ketones. It is commonly known as 3-CMC or 3-Chloromethcathinone. This compound has gained significant attention from the scientific research community due to its potential applications in various fields.
作用机制
The exact mechanism of action of 3-CMC is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is responsible for the stimulant effects of 3-CMC.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-CMC are similar to other cathinones. It has been shown to increase heart rate, blood pressure, and body temperature. It also leads to an increase in dopamine and norepinephrine levels in the brain, resulting in feelings of euphoria, increased energy, and improved cognitive function.
实验室实验的优点和局限性
One of the advantages of using 3-CMC in lab experiments is its relatively simple synthesis method. This allows for easy production of the compound in a laboratory setting. However, one of the limitations is the lack of research on its long-term effects and potential toxicity. Therefore, caution should be exercised when conducting experiments with this compound.
未来方向
There are several future directions for research on 3-CMC. One area of interest is its potential use as a treatment for ADHD and narcolepsy. Further research is needed to determine its efficacy and safety for these conditions. Additionally, research on the long-term effects and potential toxicity of 3-CMC is needed. This will help to ensure its safe use in laboratory settings and potential therapeutic applications.
Conclusion:
In conclusion, 3-(2-Chlorophenyl)-1-morpholin-4-ylpropan-1-one is a chemical compound with potential applications in various fields of scientific research. Its relatively simple synthesis method and stimulant properties make it an attractive compound for further study. However, caution should be exercised when conducting experiments with this compound due to the lack of research on its long-term effects and potential toxicity. Further research is needed to determine its potential therapeutic applications and safety profile.
合成方法
The synthesis of 3-CMC involves the reaction of 2-chlorophenylacetonitrile with morpholine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with hydrochloric acid to obtain 3-CMC. This synthesis method is relatively simple and can be carried out in a laboratory setting.
科学研究应用
3-CMC has potential applications in various fields of scientific research such as medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit stimulant properties similar to other cathinones such as methcathinone and mephedrone. As a result, it has been studied for its potential use as a treatment for attention-deficit hyperactivity disorder (ADHD) and narcolepsy.
属性
IUPAC Name |
3-(2-chlorophenyl)-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-12-4-2-1-3-11(12)5-6-13(16)15-7-9-17-10-8-15/h1-4H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRENXHBTUIRIIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7505847.png)
![Cyclopentyl-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7505852.png)

![[1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7505867.png)




![N-[3-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7505898.png)
![[1-(Cyclopentanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7505902.png)
![2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7505927.png)
